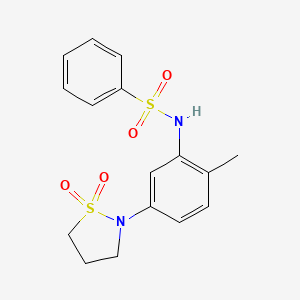

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide, also known as DB844, is a chemical compound that has been extensively studied for its potential therapeutic applications. DB844 is a sulfonamide derivative that exhibits potent antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and protozoa.

Applications De Recherche Scientifique

Anticancer and Antitumor Activity

Several studies have synthesized and characterized derivatives of sulfonamide compounds, evaluating their potential as anticancer and antitumor agents. For example, novel sulfonamide derivatives have demonstrated promising in vitro antitumor activity against a range of cancer cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. These compounds are noted for their significant activity, particularly against non-small cell lung cancer and melanoma cell lines, indicating their potential for development into therapeutic agents (Sławiński et al., 2006), (Żołnowska et al., 2016).

Anti-HIV and Antiviral Properties

Research has also explored the antiviral properties of sulfonamide derivatives, including their effectiveness against HIV. Specific compounds have shown encouraging anti-HIV activity, indicating the potential for these molecules to contribute to antiretroviral therapy (Pomarnacka & Kedra, 2003).

Enzyme Inhibition for Disease Treatment

Some sulfonamide derivatives have been investigated for their inhibitory effects on various enzymes, which are implicated in diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. These studies highlight the potential use of sulfonamide compounds in treating conditions associated with enzyme dysregulation, suggesting a promising area for further research (Lolak et al., 2020).

Antioxidant Properties

Additionally, certain sulfonamide derivatives have been evaluated for their antioxidant properties, indicating their potential in reducing oxidative stress and contributing to the prevention or treatment of diseases associated with free radical damage. This suggests another promising avenue for the application of these compounds in scientific research and therapy (Alyar et al., 2019).

Mécanisme D'action

Target of Action

The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation .

Mode of Action

Many cdk inhibitors function by binding to the atp pocket of the kinase, preventing atp from binding and thus inhibiting the phosphorylation and activation of the cdk .

Biochemical Pathways

Given its target, it is likely to influence pathways related to cell cycle regulation and proliferation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its elimination .

Result of Action

Inhibition of cdk2 typically results in cell cycle arrest, preventing cells from dividing and proliferating .

Action Environment

Such factors could include pH, temperature, and the presence of other molecules or compounds .

Propriétés

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-13-8-9-14(18-10-5-11-23(18,19)20)12-16(13)17-24(21,22)15-6-3-2-4-7-15/h2-4,6-9,12,17H,5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJSRUUJIUOENC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2818316.png)

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2818322.png)

![4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B2818328.png)

![5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2818329.png)

![2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide](/img/structure/B2818333.png)

![1-(Azepan-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2818334.png)

![5-amino-1-(4-chlorobenzyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2818336.png)